molecular formula C10H16N2O4S B2493454 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903612-40-7

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2493454
CAS No.: 1903612-40-7
M. Wt: 260.31
InChI Key: HVGLIRRNRCGOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse applications. This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry, and an azetidin-3-yl group, which adds to its chemical complexity and potential biological activity .

Preparation Methods

The synthesis of 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine-2,5-dione ring followed by the introduction of the azetidin-3-yl group. The isopropylsulfonyl group is then added through sulfonylation reactions. Reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

1-(1-(Isopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(1-propan-2-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c1-7(2)17(15,16)11-5-8(6-11)12-9(13)3-4-10(12)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGLIRRNRCGOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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